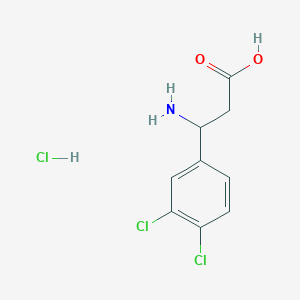![molecular formula C12H20N2O3 B15157307 tert-butyl N-[1-(prop-2-enoyl)pyrrolidin-3-yl]carbamate](/img/structure/B15157307.png)
tert-butyl N-[1-(prop-2-enoyl)pyrrolidin-3-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-[1-(prop-2-enoyl)pyrrolidin-3-yl]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a pyrrolidine ring, and an enoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(prop-2-enoyl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a pyrrolidine derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary, but they generally involve steps such as protection of functional groups, formation of the pyrrolidine ring, and introduction of the enoyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems may also be employed to enhance production efficiency.
化学反应分析
Types of Reactions
tert-Butyl N-[1-(prop-2-enoyl)pyrrolidin-3-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the enoyl group to other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products.
科学研究应用
tert-Butyl N-[1-(prop-2-enoyl)pyrrolidin-3-yl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl N-[1-(prop-2-enoyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Similar compounds to tert-butyl N-[1-(prop-2-enoyl)pyrrolidin-3-yl]carbamate include:
- tert-Butyl N-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]carbamate
- tert-Butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the tert-butyl group, pyrrolidine ring, and enoyl group. These features confer distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
属性
分子式 |
C12H20N2O3 |
|---|---|
分子量 |
240.30 g/mol |
IUPAC 名称 |
tert-butyl N-(1-prop-2-enoylpyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C12H20N2O3/c1-5-10(15)14-7-6-9(8-14)13-11(16)17-12(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,13,16) |
InChI 键 |
YEGPPKOCJRTTDV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3,4-dihydroxy-5-(5-methyl-2,4-dioxo-3H-pyrimidin-1-yl)oxolan-2-yl]methoxyphosphonic acid](/img/structure/B15157228.png)
![3-[(2-Chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid](/img/structure/B15157236.png)
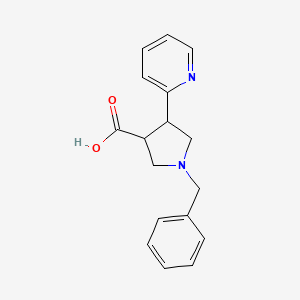
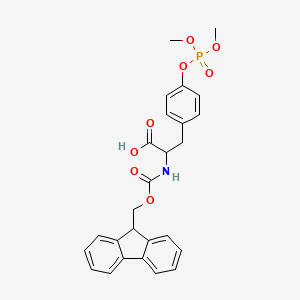
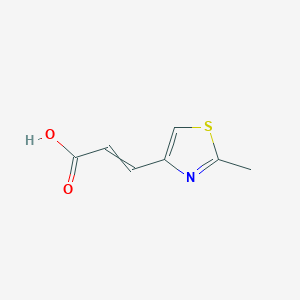
![5-[1-(4-Chlorophenoxy)-2-phenylethenyl]-1-(2,4-dichlorobenzenesulfonyl)pyrazole](/img/structure/B15157265.png)
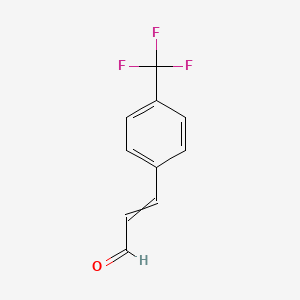
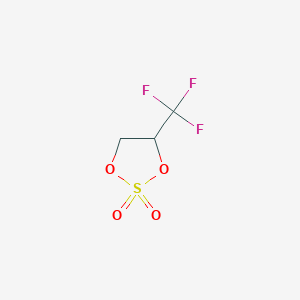
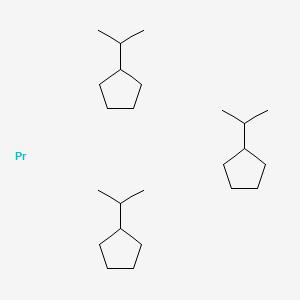
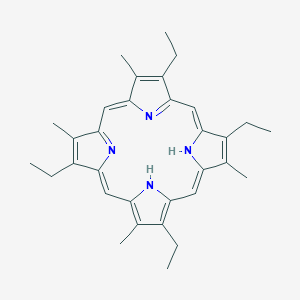
![1-{2-[2-(4-Chlorophenyl)-2-adamantyl]acetyl}-4-methylhexahydropyrazin-4-ium chloride](/img/structure/B15157285.png)
![7-(Bromomethyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B15157288.png)
![{2-[(4-Chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}(isopropoxy)amine](/img/structure/B15157298.png)
